molecular formula C4H2Br2F4O B2913394 Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan CAS No. 1932356-23-4

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan

Cat. No.: B2913394
CAS No.: 1932356-23-4
M. Wt: 301.861
InChI Key: RQODRKYKKNAJAA-XIXRPRMCSA-N
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Description

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan is a chemical compound characterized by the presence of bromine and fluorine atoms attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan typically involves the bromination and fluorination of a tetrahydrofuran precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective addition of these halogens to the desired positions on the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive halogen species. The process must be carefully monitored to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a tetrafluorotetrahydrofuran derivative.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the tetrahydrofuran ring.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated or aminated derivatives, while reduction reactions produce tetrafluorotetrahydrofuran derivatives.

Scientific Research Applications

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,4-dibromo-2,2,5,5-tetrafluorotetrahydrofuran: Lacks the meso configuration but shares similar halogenation.

    3,4-dichloro-2,2,5,5-tetrafluorotetrahydrofuran: Chlorine atoms replace bromine, leading to different reactivity.

    3,4-dibromo-2,2,5,5-tetrahydrofuran: Fluorine atoms are absent, affecting the compound’s properties.

Uniqueness

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan is unique due to its specific arrangement of bromine and fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(3R,4S)-3,4-dibromo-2,2,5,5-tetrafluorooxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2F4O/c5-1-2(6)4(9,10)11-3(1,7)8/h1-2H/t1-,2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQODRKYKKNAJAA-XIXRPRMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC1(F)F)(F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H](C(OC1(F)F)(F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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